1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of triazolotriazines, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been found to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds . This allows them to form specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common approach is the cyclization of a suitable precursor containing the 4-methylbenzyl group with a triazole ring-forming reagent. The reaction conditions often require the use of strong bases or acids, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other modern techniques can be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: Its unique properties can be harnessed for various industrial applications, such as in materials science or catalysis.
Comparison with Similar Compounds
1-(4-Methylbenzyl)piperazine: Used in the synthesis of acetylcholinesterase inhibitors.
4-Methylbenzyl alcohol: A related compound with applications in organic synthesis.
Uniqueness: 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile stands out due to its unique structural features and potential applications. Its triazolotriazine core and the presence of the 4-methylbenzyl group contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its diverse applications and unique properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c1-9-2-4-10(5-3-9)7-18-13-15-8-16-19(13)12(20)11(6-14)17-18/h2-5,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCJRQPZTWSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NN3C(=O)C(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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